4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with an ethyl group and a piperidine ring, which is further substituted with an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents, which facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, which the compound can bind to and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide include:
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can confer specific properties, such as binding affinity to certain receptors or stability under specific conditions, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-ethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-16-3-5-18(6-4-16)20(23)21-15-17-7-11-22(12-8-17)19-9-13-24-14-10-19/h3-6,17,19H,2,7-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSOKRLLBBVNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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